REACTION_SMILES
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[CH2:5]([CH3:6])[c:7]1[cH:8][c:9]2[c:10]([OH:18])[cH:11][c:12](=[O:17])[o:13][c:14]2[cH:15][cH:16]1.[CH:19]([Cl:20])([Cl:21])[Cl:22].[OH:1][N+:2]([O-:3])=[O:4]>>[O-:1][N+:2](=[O:4])[c:11]1[c:10]([OH:18])[c:9]2[cH:8][c:7]([CH2:5][CH3:6])[cH:16][cH:15][c:14]2[o:13][c:12]1=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc2oc(=O)cc(O)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCc1ccc2oc(=O)c([N+](=O)[O-])c(O)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |